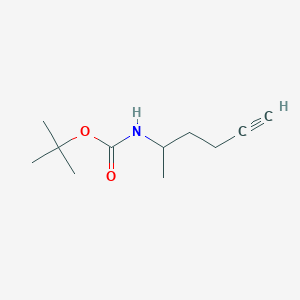
Tert-butyl hex-5-YN-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl hex-5-YN-2-ylcarbamate is an organic compound with the molecular formula C11H19NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a hexynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hex-5-YN-2-ylcarbamate typically involves the reaction of hex-5-yn-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing
- Continuous monitoring of reaction parameters such as temperature, pressure, and pH
- Purification steps including distillation and crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hex-5-YN-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the hexynyl chain can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl hex-5-YN-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential use in drug development as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl hex-5-YN-2-ylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can act as a nucleophile, attacking electrophilic centers in other molecules. The hexynyl chain can undergo addition reactions with various reagents, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl hex-5-YN-1-ylcarbamate: Similar structure but with the carbamate group attached to the first carbon of the hexynyl chain.
Tert-butyl hex-5-YN-3-ylcarbamate: Similar structure but with the carbamate group attached to the third carbon of the hexynyl chain.
Tert-butyl hex-5-YN-4-ylcarbamate: Similar structure but with the carbamate group attached to the fourth carbon of the hexynyl chain.
Uniqueness
Tert-butyl hex-5-YN-2-ylcarbamate is unique due to the position of the carbamate group on the second carbon of the hexynyl chain. This specific positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-hex-5-yn-2-ylcarbamate |
InChI |
InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13) |
InChI Key |
XVXNOWDWILDOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


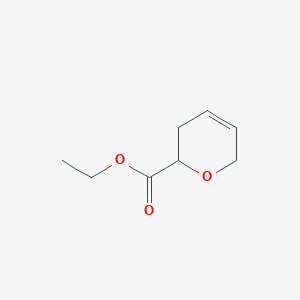
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
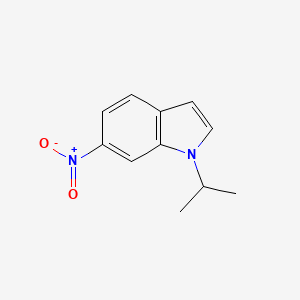


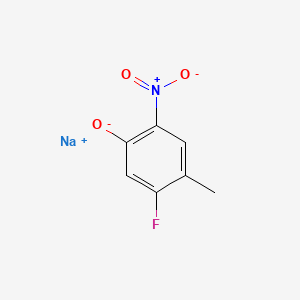
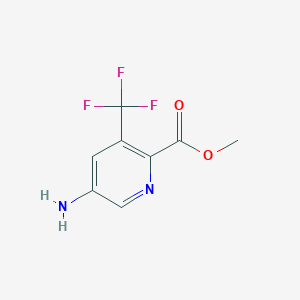
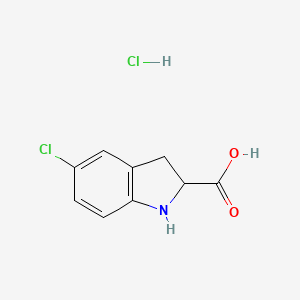
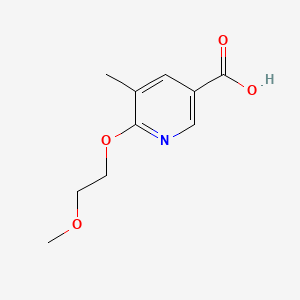
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
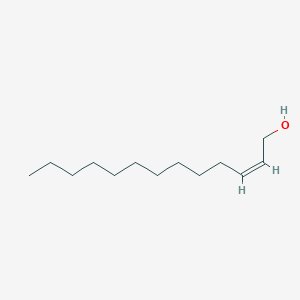
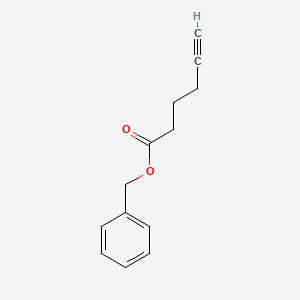

![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
